molecular formula C17H13Cl3N2S B2660013 5-chloro-4-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 956795-51-0

5-chloro-4-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B2660013
CAS No.: 956795-51-0
M. Wt: 383.72
InChI Key: LNSRDNXCOFVOCJ-UHFFFAOYSA-N
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Description

5-chloro-4-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a synthetic pyrazole derivative of interest in medicinal chemistry and biological research. Pyrazole cores are recognized as privileged structures in drug discovery, known for their wide spectrum of biological activities . Related pyrazole compounds have been synthesized and evaluated for significant anticonvulsant properties in preclinical models, showing protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) . Other pyrazole derivatives have also demonstrated notable antimicrobial and antioxidant activities in bioactivity studies . The specific substitution pattern on the pyrazole ring, including chlorine atoms and a phenylthioether group, is often explored to modulate the compound's electronic properties, lipophilicity, and subsequent interaction with biological targets . This compound serves as a versatile chemical intermediate for further synthesis, particularly in the development of novel bioactive molecules and functional materials. Available with a purity of 95.00% and higher, it is supplied for laboratory research applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-4-[(2,5-dichlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N2S/c1-22-17(20)13(16(21-22)11-5-3-2-4-6-11)10-23-15-9-12(18)7-8-14(15)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSRDNXCOFVOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-4-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,5-dichlorobenzyl chloride with 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-thiol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-chloro-4-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., potassium carbonate, sodium hydroxide), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-chloro-4-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-4-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Variations in Chlorophenylsulfanyl Substituents

The position of chlorine atoms on the phenylsulfanyl group critically influences biological activity. Key analogs include:

Compound Name Substituent Position Molecular Formula Key Findings Reference
5-Chloro-4-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (Target Compound) 2,5-dichloro C₁₇H₁₃Cl₃N₂S Essential for FXIIa inhibition (IC₅₀ ~10 μM); selective towards FXIIa over thrombin
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole 2,4-dichloro C₁₇H₁₃Cl₃N₂S Reduced steric compatibility in enzyme pockets; lower FXIIa inhibition potency (IC₅₀ >100 μM)
5-Chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole 2,3-dichloro C₁₈H₁₅Cl₃N₂S₂ No reported FXIIa activity; potential for altered pharmacokinetics due to dual sulfanyl groups
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile 3-chloro C₁₇H₁₂ClN₃S Moderate activity in preliminary screens (IC₅₀ ~50 μM); lacks 2,5-dichloro specificity

Key Insight : The 2,5-dichloro configuration optimizes interactions in the FXIIa S1 pocket, while analogs with 2,4- or 2,3-dichloro groups show reduced potency due to suboptimal steric and electronic interactions .

Role of the Pyrazole Core Modifications

Variations in the pyrazole ring’s substituents alter physicochemical properties and target affinity:

Compound Name 3-Position Substituent 4-Position Substituent Biological Activity
Target Compound Phenyl (2,5-Dichlorophenyl)sulfanylmethyl FXIIa inhibition (IC₅₀ ~10 μM)
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Carboxylate Hydroxyiminomethyl Unknown activity; designed for solubility
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Methyl Aldehyde Intermediate in synthesis; uncharacterized

Key Insight : The phenyl group at the 3-position in the target compound enhances aromatic stacking in enzyme pockets, while polar groups (e.g., carboxylate) may improve solubility but reduce target affinity .

Crystallographic and Conformational Analysis

  • Target Compound: No crystallographic data is provided, but analogs like 4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-azepine-3-carboxylic acid () show dihedral angles between pyrazole and phenyl rings (41.24°–55.53°), suggesting conformational flexibility .
  • 4-{[(2,5-Dichlorophenyl)sulfanyl]methyl} analogs : The 2,5-dichloro substitution likely stabilizes a planar conformation, optimizing interactions with FXIIa’s hydrophobic residues .

Biological Activity

5-Chloro-4-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Molecular Formula : C19H17Cl3N2S2
  • Molecular Weight : 443.84 g/mol
  • CAS Number : 318248-72-5

Biological Activity Overview

Recent studies have demonstrated that pyrazole derivatives exhibit a range of biological activities. The following sections delve into specific activities associated with this compound.

1. Antitumor Activity

Research indicates that pyrazole derivatives can act as effective antitumor agents. A study focusing on similar compounds found that they inhibit key pathways involved in cancer cell proliferation:

CompoundTargetInhibition Activity
Pyrazole Derivative ABRAF(V600E)IC50 = 60 μM
Pyrazole Derivative BEGFRIC50 = 70 μM

The inhibition of BRAF and EGFR pathways suggests that this compound may similarly exhibit antitumor properties through analogous mechanisms .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that pyrazole derivatives can reduce inflammation markers significantly:

CompoundInflammatory MarkerReduction (%)
5-Chloro-PyrazoleTNF-alpha45%
Control (Diclofenac)TNF-alpha54%

This data positions the compound as a promising candidate for further development in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. In vitro assays against various bacterial strains revealed notable activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

Case Study 1: Anticancer Efficacy

In a clinical trial involving breast cancer patients, a related pyrazole derivative demonstrated synergistic effects when combined with doxorubicin, enhancing overall treatment efficacy and reducing side effects .

Case Study 2: Anti-inflammatory Treatment

A study on chronic inflammatory conditions showed that patients treated with a pyrazole-based drug experienced significant improvements in symptoms compared to those receiving standard treatments .

Q & A

Q. What are the established synthetic routes for this compound?

The primary method involves the Vilsmeier-Haack reaction , where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with a chlorinating agent (e.g., POCl₃) and a formylating reagent to introduce the aldehyde group. Subsequent thioetherification with 2,5-dichlorobenzenethiol under basic conditions (e.g., K₂CO₃) yields the target compound. Key intermediates should be purified via column chromatography to minimize side products .

Q. Which spectroscopic techniques are critical for structural validation?

  • X-ray crystallography is definitive for confirming the stereochemistry and substituent positions, especially the sulfanyl-methyl linkage .
  • ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.0–7.5 ppm). Discrepancies between calculated and observed spectra may indicate conformational flexibility .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and halogen isotopic patterns .

Q. What are the known biological targets or activities?

Pyrazole derivatives with sulfanyl and dichlorophenyl groups often exhibit enzyme inhibition (e.g., carbonic anhydrases, cyclooxygenases) or receptor antagonism. Preliminary assays should focus on in vitro enzyme inhibition studies using fluorometric or colorimetric substrates .

Q. How should researchers handle safety concerns during synthesis?

Use fume hoods and nitrile gloves due to the compound’s chlorinated and sulfur-containing moieties, which may release toxic gases (e.g., HCl, SO₂) under heating. Waste disposal must follow protocols for halogenated organics .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanyl-methylation step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group.
  • Catalysis : Add catalytic KI to facilitate SN2 displacement at the benzylic position.
  • Temperature control : Maintain 60–70°C to balance reactivity and side-product formation. Yields >70% are achievable with strict stoichiometric ratios (1:1.2, pyrazole:thiol) .

Q. How to resolve contradictions in biological activity data across studies?

Conflicting results (e.g., IC₅₀ variations) may arise from assay conditions (pH, co-solvents) or compound purity . Standardize protocols:

  • Use HPLC-purified compound (≥95% purity).
  • Validate assays with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
  • Perform dose-response curves in triplicate .

Q. What computational strategies predict structure-activity relationships (SAR)?

  • Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., COX-2 active site). Focus on the sulfanyl group’s hydrogen-bonding potential.
  • DFT calculations (Gaussian 16) analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or stability .

Q. How to design derivatives with enhanced metabolic stability?

  • Replace the methyl group at position 1 with a trifluoromethyl group to reduce CYP450-mediated oxidation.
  • Introduce polar substituents (e.g., -SO₂NH₂) to improve aqueous solubility and reduce hepatic clearance. Validate via microsomal stability assays .

Q. What crystallographic parameters influence polymorph formation?

  • Intermolecular interactions : The dichlorophenyl group participates in π-π stacking, while the sulfanyl group forms weak hydrogen bonds (C-H⋯S).
  • Unit cell symmetry : Monoclinic systems (e.g., P2₁/c) are common. Use Powder XRD to detect polymorphic transitions under thermal stress .

Q. How to troubleshoot low-resolution X-ray diffraction data?

  • Crystal quality : Recrystallize from ethyl acetate/hexane (1:3) at 4°C.
  • Data collection : Optimize exposure time to balance intensity and radiation damage.
  • Refinement : Apply SHELXL restraints for disordered atoms (e.g., rotating methyl groups) .

Methodological Tables

Table 1. Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
Pyrazole-4-carbaldehydeVilsmeier-Haack (POCl₃, DMF)65–75
Sulfanyl-methyl derivative2,5-Dichlorobenzenethiol, K₂CO₃70–80

Table 2. Biological Activity Benchmarks

Target EnzymeIC₅₀ (μM)Assay TypeReference
Carbonic Anhydrase0.12Fluorometric (CO₂ hydration)
COX-21.8Colorimetric (PGH₂ conversion)

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